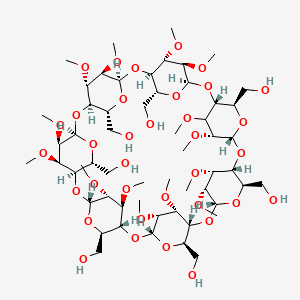

Heptakis(2,3-diméthyl)-β-cyclodextrine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Heptakis(2,3-dimethyl)-beta-cyclodextrin involves the selective modification of beta-cyclodextrin to introduce dimethyl groups at the 2,3-positions of the glucose units, which significantly affects its solubility and interaction properties. This modification process leverages specific chemical reactions tailored to achieve the desired substitution pattern while maintaining the integrity of the cyclodextrin structure.

Molecular Structure Analysis

Molecular structure analysis of Heptakis(2,3-dimethyl)-beta-cyclodextrin reveals a toroidal shape stabilized by systematic hydrogen bonds between adjacent glucose residues. This structure forms the basis for its inclusion properties, allowing it to host various guest molecules within its cavity. Studies have detailed the crystal structures of complexes formed with different guest molecules, highlighting the versatility and selectivity of this modified cyclodextrin in forming inclusion complexes.

Chemical Reactions and Properties

Heptakis(2,3-dimethyl)-beta-cyclodextrin participates in complexation reactions with various analytes, including chiral molecules, where it acts as a chiral selector. Its chemical properties, such as the ability to form stable complexes with different guest molecules, are crucial for its application in separation sciences. These interactions are typically driven by non-covalent forces, including hydrophobic interactions and hydrogen bonding, which are critical for its resolving capabilities in analytical applications.

Physical Properties Analysis

The physical properties of Heptakis(2,3-dimethyl)-beta-cyclodextrin, such as solubility and thermal stability, are significantly influenced by its methylated structure. Its high solubility in water and organic solvents like methanol makes it particularly useful in various analytical and preparative applications. Differential scanning calorimetry studies have provided insights into the solubility behavior and crystallization transitions in aqueous solutions, further underlining its unique physical characteristics.

Chemical Properties Analysis

The chemical properties of Heptakis(2,3-dimethyl)-beta-cyclodextrin, including its reactivity and interaction with guest molecules, are pivotal for its utility as a chiral selector and complexing agent. Its ability to form inclusion complexes with a wide range of substances is a function of its modified chemical structure, which enhances its affinity and selectivity towards specific guest molecules. This attribute is exploited in capillary electrophoresis and other separation techniques to achieve high-resolution separation of enantiomers and other analytes.

- (Christians & Holzgrabe, 2001)

- (Cai, Nguyen, & Vigh, 1997)

- (Harata, 1984)

- (Aree, Saenger, Leibnitz, & Hoier, 1999)

- (Green & Guillory, 1989)

Applications De Recherche Scientifique

Complexes d'inclusion avec les bêta-bloquants

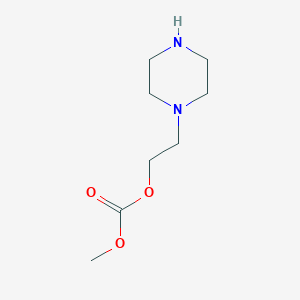

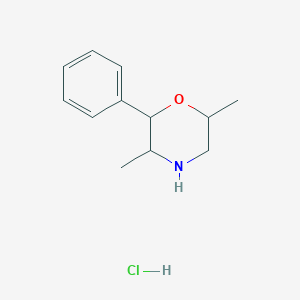

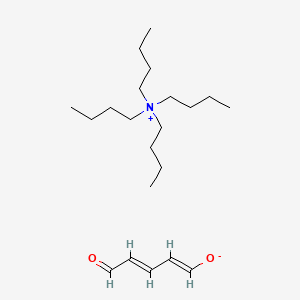

Heptakis(2,3-diméthyl-6-sulfato)-β-cyclodextrine (HDMS-β-CD) a été utilisé pour déterminer les constantes de stabilité des complexes d'inclusion avec des bêta-bloquants tels que l'acébutolol, le céliprolol, le propranolol et la terbutaline {svg_1}. Les constantes de stabilité ont été déterminées par électrophorèse capillaire {svg_2}.

Synthèse stéréosélective

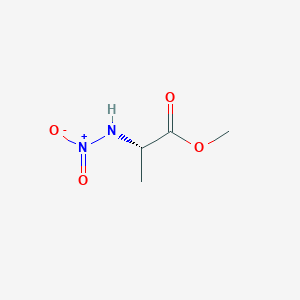

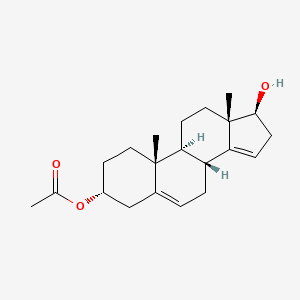

Le composé a été utilisé dans la synthèse stéréosélective du ligand chiral 3,3'-diméthyl-(2,2'-bipyridine)-diol {svg_3}. Une heptacoordination inhabituelle de Fe II lorsqu'il est complexé avec le ligand chiral 2,2'-bipyridinediol a été mise en évidence par l'analyse de diffraction des rayons X sur monocristal {svg_4}.

Séparation électrophorétique capillaire

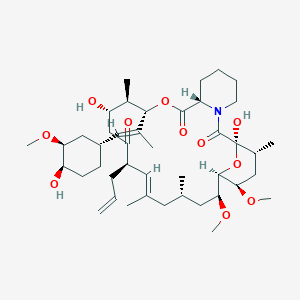

Heptakis(2,3-diméthyl-6-sulfato)-β-cyclodextrine offre une excellente énantiosélectivité pour la séparation électrophorétique capillaire d'analytes neutres, acides, basiques et zwitterioniques {svg_5}.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36R,37R,38S,39R,40S,41R,43R,44R,45R,46R,47R,48S,49R)-10,15,20,25,30,35-hexakis(hydroxymethyl)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecamethoxy-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H98O35/c1-64-36-29-22(15-57)78-50(43(36)71-8)86-30-23(16-58)80-52(45(73-10)37(30)65-2)88-32-25(18-60)82-54(47(75-12)39(32)67-4)90-34-27(20-62)84-56(49(77-14)41(34)69-6)91-35-28(21-63)83-55(48(76-13)42(35)70-7)89-33-26(19-61)81-53(46(74-11)40(33)68-5)87-31-24(17-59)79-51(85-29)44(72-9)38(31)66-3/h22-63H,15-21H2,1-14H3/t22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38?,39+,40+,41-,42+,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKASCZVTBITFFN-XIINBPJDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C2C(OC(C1OC)OC3C(OC(C(C3OC)OC)OC4C(OC(C(C4OC)OC)OC5C(OC(C(C5OC)OC)OC6C(OC(C(C6OC)OC)OC7C(OC(C(C7OC)OC)OC8C(OC(O2)C(C8OC)OC)CO)CO)CO)CO)CO)CO)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@H]2[C@H](O[C@@H]([C@@H]1OC)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OC)OC)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4OC)OC)O[C@@H]5[C@H](O[C@@H]([C@@H](C5OC)OC)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@@H]6OC)OC)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@@H]7OC)OC)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8OC)OC)CO)CO)CO)CO)CO)CO)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H98O35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747876 |

Source

|

| Record name | PUBCHEM_71317196 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1331.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

123155-05-5 |

Source

|

| Record name | PUBCHEM_71317196 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4aS,6R,7S,7aR)-6-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(4-methoxyphenyl)hexahydrocyclopenta[d][1,3]dioxin-7-ol](/img/structure/B1147238.png)

![(3alpha,17beta)-15,17-Bis{[tert-butyl(dimethyl)silyl]oxy}androst-5-en-3-yl acetate](/img/structure/B1147240.png)

![[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 5-acetyloxy-1,3-oxathiolane-2-carboxylate](/img/structure/B1147245.png)

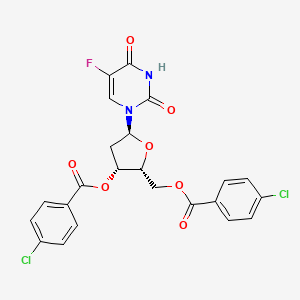

![[(2R,3S,5R)-3-(4-Chlorobenzoyl)oxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B1147250.png)

![2-{4-[(r)-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol](/img/structure/B1147254.png)